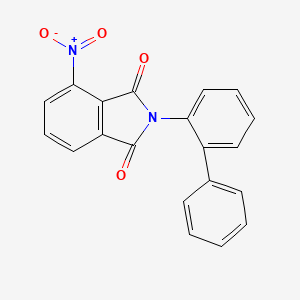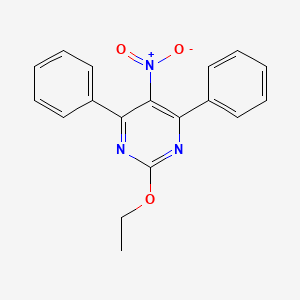![molecular formula C19H20N2O2 B5782820 N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. This compound is also known as IBPPA and is synthesized through a specific method that involves the use of various chemicals.
Mécanisme D'action
The mechanism of action of IBPPA is not fully understood. However, it is believed to inhibit the production of prostaglandins and cytokines, which are involved in inflammation and pain. IBPPA has also been shown to induce apoptosis in cancer cells, which may be responsible for its antitumor properties.
Biochemical and Physiological Effects:
IBPPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. IBPPA has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, IBPPA has been studied for its potential use in drug delivery systems, as it has been found to be biocompatible and non-toxic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IBPPA in lab experiments include its potential therapeutic applications, its ability to reduce inflammation and pain, and its potential use in drug delivery systems. However, there are also some limitations to using IBPPA in lab experiments. For example, the mechanism of action of IBPPA is not fully understood, and more research is needed to determine its exact mode of action. Additionally, IBPPA may have some side effects that need to be studied further.
Orientations Futures
There are several future directions for research on IBPPA. One area of research could be to further investigate the mechanism of action of this compound. Another area of research could be to study the potential use of IBPPA in combination with other drugs for the treatment of various diseases. Additionally, more research is needed to determine the potential side effects of IBPPA and to study its pharmacokinetics and pharmacodynamics. Overall, IBPPA has shown promising results in scientific research and may have potential therapeutic applications in the future.
Méthodes De Synthèse
IBPPA is synthesized through a multi-step process that involves the use of various chemicals. The first step involves the preparation of 3-phenylacrylamide by reacting cinnamic acid with ammonia. The second step involves the preparation of N-(3-nitrophenyl)isobutyramide by reacting 3-nitrobenzoyl chloride with isobutyric acid. The final step involves the reduction of N-(3-nitrophenyl)isobutyramide with tin (II) chloride to yield IBPPA.
Applications De Recherche Scientifique
IBPPA has been primarily studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. IBPPA has been tested in various in vitro and in vivo models, and it has shown promising results. This compound has also been studied for its potential use in drug delivery systems.
Propriétés
IUPAC Name |
2-methyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)19(23)21-17-10-6-9-16(13-17)20-18(22)12-11-15-7-4-3-5-8-15/h3-14H,1-2H3,(H,20,22)(H,21,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNKPUJYQLTPNT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{3-[(2-methylpropanoyl)amino]phenyl}-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)



![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)

![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)
